Desmopressin Acetate is an analogue of the hormone vasopressin with antidiuretic and antihemorrhagic properties. Desmopressin acetate has selective affinity for the V2 receptor and acts on the distal kidney tubule by increasing the cellular permeability thereby stimulating water reabsorption. This antidiuretic agent is used in the treatment of central diabetes insipidus. An unrelated action of desmopressin acetate is to increases circulating factor VIII and is used in patients with haemophilia and von Willebrand's disease.
Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation.
A synthetic analog of the pituitary hormone, ARGININE VASOPRESSIN. Its action is mediated by the VASOPRESSIN receptor V2. It has prolonged antidiuretic activity, but little pressor effects. It also modulates levels of circulating FACTOR VIII and VON WILLEBRAND FACTOR.
Desmopressin
CAS No.: 16679-58-6
VCID: VC21543522
Molecular Formula: C46H64N14O12S2
Molecular Weight: 1069.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Desmopressin, also known as 1-deamino-8-D-arginine vasopressin, is a synthetic analogue of the natural human hormone arginine vasopressin, which is the antidiuretic hormone (ADH) responsible for regulating water balance in the body . It is widely used in the treatment of various conditions, including diabetes insipidus, bedwetting (nocturnal enuresis), hemophilia A, von Willebrand disease, and nocturia . Clinical UsesDesmopressin is used for several clinical conditions:
Formulations and AdministrationDesmopressin is available in various formulations, including intranasal solutions, intravenous solutions, oral tablets, and oral lyophilisates (sublingual tablets) . The choice of formulation depends on the condition being treated and patient preference. Side Effects and PrecautionsCommon side effects of desmopressin include headaches, diarrhea, and hyponatremia (low blood sodium levels), which can lead to seizures in severe cases . It should be avoided in patients with significant kidney problems or hyponatremia . Research FindingsSeveral studies have highlighted the efficacy and safety of desmopressin in its various applications. For instance, its use in diabetes insipidus has been well-documented, with significant reductions in urine output observed . Additionally, desmopressin's ability to increase factor VIII levels has made it a valuable tool in managing hemophilia A . Comparison with Natural Vasopressin
This table highlights the advantages of desmopressin over natural vasopressin, including its increased antidiuretic potency and reduced pressor effects . |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 16679-58-6 | |||||||||||||||
Product Name | Desmopressin | |||||||||||||||
Molecular Formula | C46H64N14O12S2 | |||||||||||||||
Molecular Weight | 1069.2 g/mol | |||||||||||||||
IUPAC Name | N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |||||||||||||||
Standard InChI | InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52) | |||||||||||||||
Standard InChIKey | NFLWUMRGJYTJIN-UHFFFAOYSA-N | |||||||||||||||
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |||||||||||||||
SMILES | C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |||||||||||||||
Canonical SMILES | C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |||||||||||||||
Appearance | Solid powder | |||||||||||||||
Application | Treatments in diabetes insipidus, bedwetting, or nocturia. | |||||||||||||||
Boiling Point | N/A | |||||||||||||||
Melting Point | N/A | |||||||||||||||
Physical Description | Solid | |||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||
Related CAS | 62288-83-9 (monoacetate) 62357-86-2 (monoacetate trihydrate) 62357-86-2 (acetate salt/solvate) |
|||||||||||||||
Sequence | 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH2(Disulfide bond) | |||||||||||||||
Shelf Life | >2 years if stored properly | |||||||||||||||
Solubility | 1.10e-01 g/L | |||||||||||||||
Source | Synthetic | |||||||||||||||
Synonyms | 1-Deamino-8-D-arginine Vasopressin 1-Desamino-8-arginine Vasopressin Acetate, Desmopressin Adiuretin Adiuretin SD Apo-Desmopressin Arginine Vasopressin, Deamino DDAVP Deamino Arginine Vasopressin Desmogalen Desmopressin Desmopressin Acetate Desmopressin Monoacetate Desmopressin Monoacetate, Trihydrate Desmopressine Ferring Desmospray Desmotabs Ferring, Desmopressine Minirin Minurin Monoacetate, Desmopressin Monoacetate, Trihydrate Desmopressin Nocutil Octim Octostim Trihydrate Desmopressin Monoacetate Vasopressin, 1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Deamino Arginine |
|||||||||||||||
Reference | Leissinger C, Becton D, Cornell C Jr, Cox Gill J: High-dose DDAVP intranasal spray (Stimate) for the prevention and treatment of bleeding in patients with mild haemophilia A, mild or moderate type 1 von Willebrand disease and symptomatic carriers of haemophilia A. Haemophilia. 2001 May;7(3):258-66. [PMID:11380629] Richardson DW, Robinson AG: Desmopressin. Ann Intern Med. 1985 Aug;103(2):228-39. [PMID:3893256] Vande Walle J, Stockner M, Raes A, Norgaard JP: Desmopressin 30 years in clinical use: a safety review. Curr Drug Saf. 2007 Sep;2(3):232-8. [PMID:18690973] Agerso H, Seiding Larsen L, Riis A, Lovgren U, Karlsson MO, Senderovitz T: Pharmacokinetics and renal excretion of desmopressin after intravenous administration to healthy subjects and renally impaired patients. Br J Clin Pharmacol. 2004 Oct;58(4):352-8. doi: 10.1111/j.1365-2125.2004.02175.x. [PMID:15373927] Lundin S, Broeders A, Melin P: Pharmacokinetic properties of the tocolytic agent [Mpa1, D-Tyr(Et)2, Thr4, Orn8]-oxytocin (antocin) in healthy volunteers. Clin Endocrinol (Oxf). 1993 Sep;39(3):369-74. [PMID:8222299] 32. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 399-400). Edinburgh: Elsevier/Churchill Livingstone. DDVAP Nasal Spray FDA Label Stimate (desmopressin acetate) nasal spray FDA Label UKPAR for Desmopressin acetate 100mcg and 200mcg Tablets |
|||||||||||||||
PubChem Compound | 27991 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume